2-Chloro-4-phenylbenzyl bromide

Description

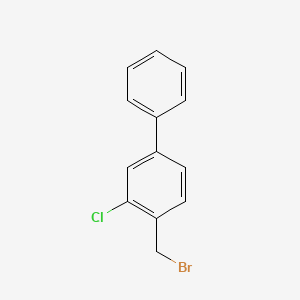

2-Chloro-4-phenylbenzyl bromide (CAS 201286-95-5) is a brominated aromatic compound characterized by a benzyl bromide backbone substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position of the benzene ring. This structure imparts unique reactivity and steric properties, making it a valuable intermediate in organic synthesis. For instance, it is used in the preparation of indazole derivatives, such as 2-(2-Chloro-4-phenylbenzyl)-6-(methoxycarbonyl)-3-methyl-2H-indazole, via nucleophilic substitution reactions under mild conditions (e.g., potassium carbonate, ethyl acetate/water, 70°C) .

Properties

Molecular Formula |

C13H10BrCl |

|---|---|

Molecular Weight |

281.57 g/mol |

IUPAC Name |

1-(bromomethyl)-2-chloro-4-phenylbenzene |

InChI |

InChI=1S/C13H10BrCl/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |

InChI Key |

ZWDJYYRQJZJZQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)CBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Reactivity: Bromides (e.g., this compound, 4-chlorobenzyl bromide) exhibit higher reactivity in nucleophilic substitutions compared to chlorides (e.g., 2-chlorobenzyl chloride) due to the superior leaving-group ability of Br⁻ . However, this group may enhance stability in intermediates . Electron-withdrawing groups (e.g., CF₃O in 3-chloro-4-(trifluoromethoxy)benzyl bromide) increase electrophilicity but may reduce steric accessibility .

Applications :

- This compound : Primarily used in synthesizing heterocyclic compounds like indazoles, which are relevant to drug development .

- 4-Chlorobenzyl bromide : A versatile precursor for antifungal agents and laboratory reagents .

- Fluorinated analogs (e.g., 2-fluorobenzyl bromide): Valued in medicinal chemistry for modulating pharmacokinetic properties .

Safety :

- 4-Chlorobenzyl bromide has documented hazards, including skin/eye irritation and respiratory toxicity, necessitating PPE and proper ventilation .

- While specific SDS data for this compound is unavailable, its structural similarity to other benzyl bromides suggests comparable risks, with added precautions for phenyl-group-related lipophilicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-phenylbenzyl bromide with high purity?

- Methodology : Use nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation, leveraging the reactivity of benzyl bromide intermediates. For example, halogenated toluene derivatives can undergo bromination at the benzylic position using N-bromosuccinimide (NBS) under radical initiation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor by thin-layer chromatography (TLC) for reaction completion .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios. Infrared (IR) spectroscopy verifies C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-reference with computational predictions (e.g., PubChem data ).

Q. What analytical techniques quantify residual bromide ions in this compound samples?

- Methodology : Ion chromatography with conductivity detection (e.g., Dionex ICS-3000) separates and quantifies bromide ions. Calibrate using potassium bromide standards. Alternatively, potentiometric titration with silver nitrate (AgNO₃) provides a cost-effective approach .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodology : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use desiccants (silica gel) to mitigate hydrolysis. Regularly assess purity via NMR or TLC to detect decomposition .

Advanced Research Questions

Q. How do electronic effects of the chloro and phenyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity. Experimentally, compare reaction rates in Suzuki-Miyaura couplings using para-substituted arylboronic acids. The chloro group’s electron-withdrawing nature may stabilize transition states, while the phenyl ring introduces steric hindrance .

Q. What strategies resolve low yields in alkylation reactions using this compound as an electrophile?

- Methodology : Optimize solvent polarity (e.g., switch from THF to DMF) to enhance electrophilicity. Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems. Monitor byproduct formation (e.g., elimination products) via GC-MS and adjust base strength (e.g., K₂CO₃ vs. NaH) .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitutions?

- Methodology : Use molecular docking software (e.g., AutoDock Vina) to model interactions with nucleophiles (e.g., amines). Calculate Fukui indices to identify electrophilic hotspots. Validate predictions with kinetic studies under controlled conditions .

Q. How to design a kinetic study to assess hydrolysis rates of this compound under varying pH?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.